Milademetan

Vue d'ensemble

Description

Il a montré un potentiel significatif dans les études précliniques et cliniques pour sa capacité à restaurer l'activité de p53 de type sauvage dans divers modèles de cancer . Le composé est particulièrement remarquable pour son potentiel dans le traitement des cancers avec p53 de type sauvage, tels que le liposarcome, le sarcome d'Ewing, l'ostéosarcome et la leucémie .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour le Milademetan ne sont pas décrites de manière exhaustive dans les sources accessibles au public. On sait que le this compound est synthétisé par une série de réactions organiques impliquant des intermédiaires complexes et des conditions réactionnelles spécifiques pour assurer la stéréochimie souhaitée et le placement du groupe fonctionnel . Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.

Analyse Des Réactions Chimiques

Le Milademetan subit diverses réactions chimiques, principalement axées sur son interaction avec la protéine MDM2. Le composé se lie à MDM2, empêchant son interaction avec la protéine suppresseur de tumeur p53 . Cette inhibition conduit à la stabilisation et à l'activation de p53, qui peut ensuite induire l'arrêt du cycle cellulaire, l'apoptose ou la sénescence dans les cellules cancéreuses . Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions spécifiques de température et de pH pour faciliter les processus de liaison et d'activation .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de l'oncologie et de la thérapeutique du cancer. Il a été étudié de manière approfondie pour son potentiel à traiter divers cancers, notamment le liposarcome, le sarcome d'Ewing, l'ostéosarcome, la leucémie et le carcinome à cellules de Merkel . Le composé a montré une efficacité dans les modèles in vitro et in vivo, démontrant sa capacité à réduire la croissance tumorale et à améliorer les taux de survie dans les études animales . De plus, le this compound est en cours d'investigation dans des essais cliniques pour évaluer sa sécurité, sa pharmacocinétique et son efficacité chez les patients humains atteints de tumeurs solides avancées et de lymphomes .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'interaction entre la protéine MDM2 et la protéine suppresseur de tumeur p53 . MDM2 est une ligase E3 de l'ubiquitine qui se lie à p53 et la cible pour sa dégradation par le protéasome . En empêchant cette interaction, le this compound stabilise et active p53, conduisant à l'activation transcriptionnelle des gènes cibles de p53 impliqués dans l'arrêt du cycle cellulaire, l'apoptose et la sénescence . Ce mécanisme d'action fait du this compound un agent thérapeutique prometteur pour les cancers avec p53 de type sauvage qui dépendent de la surexpression de MDM2 pour leur survie .

Applications De Recherche Scientifique

Milademetan has a wide range of scientific research applications, particularly in the fields of oncology and cancer therapeutics. It has been studied extensively for its potential to treat various cancers, including liposarcoma, Ewing’s sarcoma, osteosarcoma, leukemia, and Merkel cell carcinoma . The compound has shown efficacy in both in vitro and in vivo models, demonstrating its ability to reduce tumor growth and improve survival rates in animal studies . Additionally, this compound is being investigated in clinical trials to evaluate its safety, pharmacokinetics, and efficacy in human patients with advanced solid tumors and lymphomas .

Mécanisme D'action

Milademetan exerts its effects by inhibiting the interaction between the MDM2 protein and the tumor suppressor protein p53 . MDM2 is an E3 ubiquitin ligase that binds to p53 and targets it for degradation by the proteasome . By preventing this interaction, this compound stabilizes and activates p53, leading to the transcriptional activation of p53 target genes involved in cell cycle arrest, apoptosis, and senescence . This mechanism of action makes this compound a promising therapeutic agent for cancers with wild-type p53 that rely on MDM2 overexpression for survival .

Comparaison Avec Des Composés Similaires

Des composés similaires dans cette classe comprennent la Nutlin-3, la RG7112 et l'AMG 232 . Comparé à ces composés, le Milademetan a montré une puissance plus élevée et une meilleure biodisponibilité orale, ce qui en fait un candidat plus attractif pour le développement clinique . De plus, le this compound a démontré une efficacité dans une plus large gamme de modèles de cancer, soulignant son potentiel en tant que thérapeutique anticancéreux polyvalent .

Activité Biologique

Milademetan (DS-3032), a potent inhibitor of the murine double minute 2 (MDM2) protein, has emerged as a promising therapeutic agent in oncology. MDM2 is a key regulator of the tumor suppressor p53, and its overexpression is frequently associated with various cancers. By inhibiting MDM2, this compound restores p53 activity, promoting apoptosis and cell cycle arrest in cancer cells that retain wild-type p53 functionality. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.

This compound functions primarily by disrupting the interaction between MDM2 and p53. This inhibition leads to:

- Restoration of p53 Function : By preventing MDM2 from tagging p53 for degradation, this compound allows for increased levels of active p53 in the nucleus.

- Induction of Apoptosis : Elevated p53 levels trigger apoptotic pathways in tumor cells, particularly those with wild-type p53.

- Cell Cycle Arrest : The activation of p53 also leads to cell cycle arrest, preventing tumor proliferation.

Table 1: Mechanism Overview

| Mechanism | Description |

|---|---|

| MDM2 Inhibition | Disruption of MDM2-p53 interaction |

| p53 Activation | Increased nuclear accumulation of p53 |

| Apoptosis Induction | Triggering apoptotic pathways |

| Cell Cycle Arrest | Prevention of cell division |

Preclinical Studies

In preclinical models, this compound has demonstrated significant antitumor activity across various cancer types. For instance:

- Merkel Cell Carcinoma (MCC) : In studies involving MCC models with wild-type p53, this compound treatment resulted in a dose-dependent decrease in cell viability and activation of the p53 pathway. Notably, MCC cell lines such as MKL-1 and WaGa were particularly sensitive to this compound at nanomolar concentrations .

Case Study: MCC Cell Lines

| Cell Line | p53 Status | Response to this compound | IC50 (nM) |

|---|---|---|---|

| MKL-1 | Wild-type | Sensitive | <10 |

| WaGa | Wild-type | Sensitive | <10 |

| PeTa | Wild-type | Sensitive | <10 |

| MS-1 | Mutant | Resistant | >1000 |

Phase I Studies

The first-in-human Phase I study evaluated the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Results indicated a dose-proportional increase in drug exposure, with a recommended dose established at 260 mg daily for three days every two weeks .

Safety Profile

The most common treatment-emergent adverse events (TEAEs) included:

- Nausea (72.2%)

- Decreased appetite (61.1%)

- Fatigue (50.0%)

- Anemia (50.0%)

Phase Ib/II Study in Intimal Sarcoma

A significant clinical trial assessed this compound's efficacy in patients with MDM2-amplified intimal sarcoma. Of the 11 patients enrolled, 20% exhibited durable responses lasting over 15 months. Notably, antitumor activity correlated positively with TWIST1 amplification and negatively with CDKN2A loss .

Efficacy Overview

| Study Type | Patient Population | Efficacy Rate (%) |

|---|---|---|

| Phase I | Advanced solid tumors | Modest responses |

| Phase Ib/II | MDM2-amplified intimal sarcoma | 20% durable responses |

Pharmacodynamics and Biomarkers

This compound has been shown to increase serum levels of GDF15 and induce expression of key biomarkers such as p21 and MDM2 itself following treatment. These pharmacodynamic effects are crucial for understanding the drug's mechanism and potential resistance pathways .

Table 2: Pharmacodynamics Overview

| Biomarker | Baseline Level (ng/mL) | Post-Treatment Level (ng/mL) |

|---|---|---|

| GDF15 | X | Up to 10-fold increase |

| p21 | Y | Increased post-treatment |

| MDM2 | Z | Increased post-treatment |

Propriétés

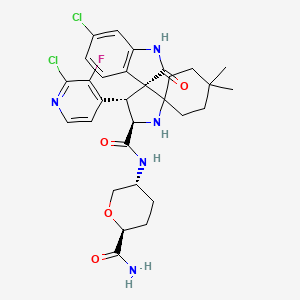

InChI |

InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAYYVTWKAOAJF-QISPRATLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl2FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398568-47-2 | |

| Record name | Milademetan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398568472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milademetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milademetan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3I80TLN7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.